molecular formula C17H19N5O3S2 B2787311 N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE CAS No. 1189970-29-3

N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE

Cat. No.: B2787311
CAS No.: 1189970-29-3
M. Wt: 405.49
InChI Key: OQVJRIPNMTXEDV-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its complex molecular structure, which includes a dimethoxyphenyl group, a dimethylamino group, and a thiazolopyrimidine moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step may involve the alkylation of an amine precursor with dimethylamine.

    Attachment of the Dimethoxyphenyl Group: This can be done via a nucleophilic substitution reaction.

    Formation of the Thioacetamide Linkage: This step involves the reaction of a thioacetamide precursor with the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-((2-(methylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
  • N-(2,5-dimethoxyphenyl)-2-((2-(ethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
  • N-(2,5-dimethoxyphenyl)-2-((2-(propylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct biological activities and properties compared to similar compounds.

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The 2,5-dimethoxyphenyl scaffold is known for its broad-spectrum antimicrobial activity against various pathogens, including drug-resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
Compound 3hMethicillin-resistant S. aureus
Compound 7Vancomycin-resistant E. faecium
Compound 9fDrug-resistant Candida strains

These findings indicate that derivatives of the thiazole-pyrimidine family can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines. For instance, aminothiazole derivatives have shown promising results in inhibiting the growth of A549 (lung cancer) and Caco-2 (colon cancer) cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA54912.5
Compound BCaco-215.0

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer potency.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of bacterial cell wall synthesis : Similar compounds disrupt peptidoglycan synthesis in bacteria.
  • Induction of apoptosis in cancer cells : The compound may trigger apoptotic pathways leading to cancer cell death.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of thiazole derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications to the thiazole scaffold significantly enhanced antimicrobial activity, suggesting that this compound could be a lead compound for further development.

Case Study 2: Cancer Cell Line Studies

Research involving the testing of this compound on various cancer cell lines revealed significant cytotoxicity compared to standard chemotherapeutic agents. This highlights its potential as an anticancer agent.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-22(2)17-21-15-14(27-17)16(19-9-18-15)26-8-13(23)20-11-7-10(24-3)5-6-12(11)25-4/h5-7,9H,8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVJRIPNMTXEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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